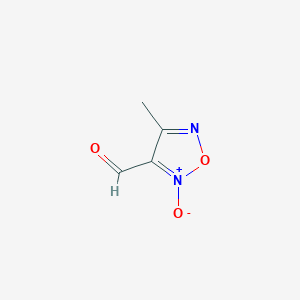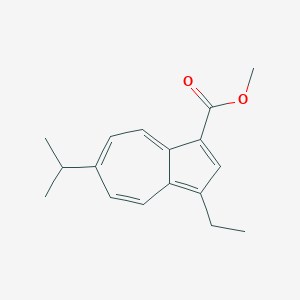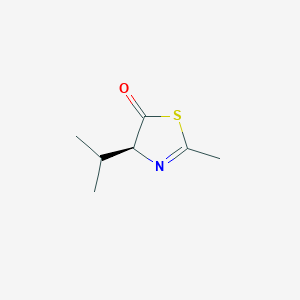
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazolone family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one varies depending on its application. In the case of its antitumor activity, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of cancer cells by disrupting the microtubule network. In the case of its antibacterial activity, (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA synthesis.
Biochemical and Physiological Effects:
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. Additionally, (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. Its synthesis method is also relatively simple and yields high purity and high yield of the compound. However, one limitation is the lack of information on its toxicity and safety profile, which requires further investigation.
Direcciones Futuras
There are several future directions for the research on (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and bacterial infections. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Further research is also needed to investigate its toxicity and safety profile, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of new synthesis methods and the optimization of existing methods can lead to the production of new derivatives with improved biological activities.
Métodos De Síntesis
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one can be synthesized by reacting 2-methyl-4-propan-2-yl-4H-1,3-thiazol-5-one with an alkyl halide in the presence of a base. The reaction proceeds via an S-alkylation mechanism, leading to the formation of the desired compound. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has shown potential applications in various scientific fields. It has been studied for its antitumor, antibacterial, antifungal, and antiviral activities. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has shown potential as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
Número CAS |
123277-66-7 |
|---|---|
Nombre del producto |
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one |
Fórmula molecular |
C7H11NOS |
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
(4S)-2-methyl-4-propan-2-yl-4H-1,3-thiazol-5-one |
InChI |
InChI=1S/C7H11NOS/c1-4(2)6-7(9)10-5(3)8-6/h4,6H,1-3H3/t6-/m0/s1 |
Clave InChI |
HTMGVZODBILCFZ-LURJTMIESA-N |
SMILES isomérico |
CC1=N[C@H](C(=O)S1)C(C)C |
SMILES |
CC1=NC(C(=O)S1)C(C)C |
SMILES canónico |
CC1=NC(C(=O)S1)C(C)C |
Sinónimos |
5(4H)-Thiazolone,2-methyl-4-(1-methylethyl)-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



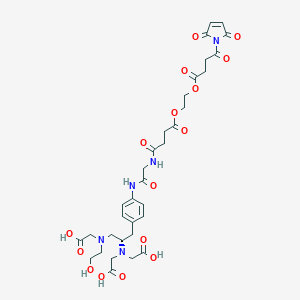
![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)
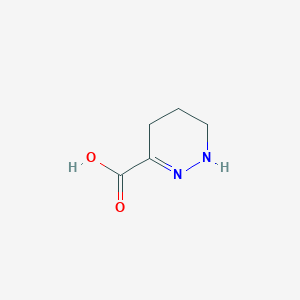
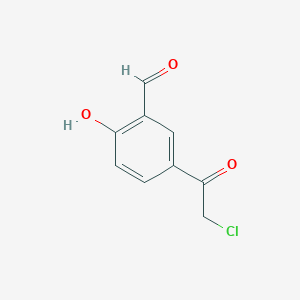
![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)


![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)

